molecular formula C19H25NOS B000252 Rotigotine CAS No. 99755-59-6

Rotigotine

Cat. No.: B000252
CAS No.: 99755-59-6
M. Wt: 315.5 g/mol
InChI Key: KFQYTPMOWPVWEJ-INIZCTEOSA-N
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Mechanism of Action

Target of Action

Rotigotine is a non-ergoline dopamine agonist . It primarily targets all five dopamine receptor subtypes (D1-D5), but it binds to the D3 receptor with the highest affinity . It also interacts with α-2-adrenergic receptors as an antagonist and 5HT1A receptors as an agonist . These receptors play a crucial role in the regulation of movement and mood.

Mode of Action

As a dopamine agonist, this compound mimics the effect of dopamine, a neurotransmitter in the brain that is needed to control movement . It activates dopamine receptors in the body, thereby compensating for the lack of dopamine seen in conditions like Parkinson’s disease . It also inhibits dopamine uptake and prolactin secretion .

Biochemical Pathways

This compound’s interaction with dopamine receptors affects various biochemical pathways. It stimulates post-synaptic dopaminergic neurons, which is about 140 times more active than its dextrorotatory enantiomer . It also suppresses the expressions of low-density lipoprotein receptor (LDL-R), proprotein convertase subtilisin/kexin type 9 (PCSK-9), and sterol regulatory element-binding protein (SREBP-2) .

Pharmacokinetics

This compound is formulated as a transdermal patch, providing continuous drug delivery over 24 hours . The absolute bioavailability after 24 hours of transdermal delivery is 37% of the applied this compound dose . Most of the absorbed drug is eliminated in urine and feces as sulphated and glucuronidated conjugates within 24 hours of patch removal . The drug shows a high apparent volume of distribution (>2500 L) and a total body clearance of 300–600 L/h .

Result of Action

The activation of dopamine receptors by this compound leads to various molecular and cellular effects. It inhibits ox-LDL-induced cholesterol accumulation in endothelial cells (ECs), improves U937 monocytes adhesion, and decreases the representation of NADPH oxidase (NOX-4) and generation of reactive oxygen species (ROS) in ECs . Furthermore, it inhibits the expressions of both vascular cellular adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1) in HUVECs .

Action Environment

No clinically relevant drug–drug interactions were observed following co-administration of this compound with levodopa/carbidopa, domperidone, or the CYP450 inhibitors cimetidine or omeprazole . This suggests that the action of this compound is relatively stable across different environmental factors.

Biochemical Analysis

Biochemical Properties

Rotigotine interacts with various enzymes, proteins, and other biomolecules. It is an agonist at all five dopamine receptor subtypes (D1-D5), but it binds to the D3 receptor with the highest affinity . It also acts as an antagonist at α-2-adrenergic receptors and an agonist at the 5HT1A receptors . These interactions play a crucial role in its function in biochemical reactions.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its primary mechanism of action is through the activation of dopamine receptors, which can lead to changes in cellular function and metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It acts as an agonist at dopamine receptors, mimicking the effect of the neurotransmitter dopamine . This can lead to changes in gene expression and cellular function. Additionally, this compound inhibits dopamine uptake and prolactin secretion .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that this compound has a stable drug-release profile over 24 hours . Reports of oxidation and instability in a previous formulation indicate the need to evaluate impurities in both the raw material and pharmaceutical dosage forms of this compound to ensure product quality .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, subcutaneous this compound provided neuroprotection in a mouse model of Parkinson’s disease . More detailed studies on the dosage effects of this compound in animal models are needed.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is extensively and rapidly metabolized by conjugation and N-dealkylation . After intravenous dosing, the predominant metabolites in human plasma are sulfate conjugates of this compound, glucuronide conjugates of this compound, sulfate conjugates of the N-despropyl-rotigotine and conjugates of N-desthienylethyl-rotigotine .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is lipid soluble, readily penetrating through the skin, and skin-compatible . Due to its extensive gastrointestinal metabolism, this drug is not suitable for oral administration .

Properties

IUPAC Name

(6S)-6-[propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NOS/c1-2-11-20(12-10-17-6-4-13-22-17)16-8-9-18-15(14-16)5-3-7-19(18)21/h3-7,13,16,21H,2,8-12,14H2,1H3/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFQYTPMOWPVWEJ-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN(CCC1=CC=CS1)[C@H]2CCC3=C(C2)C=CC=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046772
Record name Rotigotine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Lipophilic and poorly soluble in water at neutral pH. Solubility increases at more acidic pH.
Record name ROTIGOTINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8254
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Rotigotine, a member of the dopamine agonist class of drugs, is delivered continuously through the skin (transdermal) using a silicone-based patch that is replaced every 24 hours. A dopamine agonist works by activating dopamine receptors in the body, mimicking the effect of the neurotransmitter dopamine. The precise mechanism of action of rotigotine as a treatment for Restless Legs Syndrome is unknown but is thought to be related to its ability to stimulate dopamine, This review discusses the relationship between therapeutic plasma concentrations of antiparkinson dopamine agonists (rotigotine, pergolide, cabergoline, apomorphine, bromocriptine, ropinirole, pramipexole, and talipexole) and their in vitro pharmacology at dopamine D1, D2 and D3 receptors. A significant correlation was found between therapeutic plasma concentrations of these dopamine agonists and their agonist potencies (EC50) at D2 receptors, although no such correlation existed at D1 or D3 receptors, suggesting that D2 receptors could be the primary and common target for the antiparkinson action of all dopamine agonists. However, D1 receptor stimulation is also important for maintaining swallowing reflex, bladder function and cognition. In particular, continuous D1 and D2 receptor stimulation may be reduced to low levels among Parkinson's disease patients. Our findings revealed therapeutic plasma concentrations of rotigotine were similar to its agonist potencies at both D1 and D2 receptors. Thus, rotigotine may be beneficial for the treatment of Parkinson's disease patients in that this dopamine agonist has the potential of continuous stimulation of both D1 and D2 receptors in the clinical setting., Rotigotine is a non-ergoline dopamine agonist. The precise mechanism of action of rotigotine as a treatment for Parkinson's disease is unknown, although it is thought to be related to its ability to stimulate dopamine receptors within the caudate-putamen in the brain. The precise mechanism of action of rotigotine as a treatment for Restless Legs Syndrome is unknown but is thought to be related to its ability to stimulate dopamine receptors., In Parkinson disease the degeneration of dopaminergic neurones is believed to lead to a disinhibition of the subthalamic nucleus thus increasing the firing rate of the glutamatergic excitatory projections to the substantia nigra. In consequence, excessive glutamatergic activity will cause excitotoxicity and oxidative stress. In the present study we investigated mechanisms of glutamate toxicity and the neuroprotective potential of the dopamine agonist rotigotine towards dopaminergic neurones in mouse mesencephalic primary culture. Glutamate toxicity was mediated by the N-methyl-d-aspartic acid (NMDA) receptor and accompanied by a strong calcium influx into dopaminergic neurones for which the L-type voltage-sensitive calcium channels play an important role. The rate of superoxide production in the culture was highly increased. Deleterious nitric oxide production did not participate in glutamate-mediated excitotoxicity. Pretreatment of cultures with rotigotine significantly increased the survival of dopaminergic neurones exposed to glutamate. Rotigotine exerted its protective effects via dopamine receptor stimulation (presumably via dopamine D3 receptor) and decreased significantly the production of superoxide radicals. When cultures were preincubated with Phosphoinositol 3-Kinase (PI3K) inhibitors the protective effect of rotigotine was abolished suggesting a decisive role of the PI3K/Akt pathway in rotigotine-mediated neuroprotection. Consistently, exposure to rotigotine induced the activation of Akt by phosphorylation followed by phosphorylation, and thus inactivation, of the pro-apoptotic factor glycogen synthase kinase-3-beta (GSK-3-beta). Taken together, our work contributed to elucidating the mechanisms of glutamate toxicity in mesencephalic culture and unravelled the signalling pathways associated with rotigotine-induced neuroprotection against glutamate toxicity in primary dopaminergic cultures., Rotigotine (Neupro) is a non-ergoline dopamine agonist developed for the once daily treatment of Parkinson's disease (PD) using a transdermal delivery system (patch) which provides patients with the drug continuously over 24 h. To fully understand the pharmacological actions of rotigotine, the present study determined its extended receptor profile. In standard binding assays, rotigotine demonstrated the highest affinity for dopamine receptors, particularly the dopamine D3 receptor (Ki=0.71 nM) with its affinities to other dopamine receptors being (Ki in nM): D4.2 (3.9), D4.7 (5.9), D5 (5.4), D2 (13.5), D4.4 (15), and D1 (83). Significant affinities were also demonstrated at alpha-adrenergic (alpha2B, Ki=27 nM) and serotonin receptors (5-HT1A Ki=30 nM). In newly developed reporter-gene assays for determination of functional activity, rotigotine behaved as a full agonist at dopamine receptors (rank order: D3>D2L>D1=D5>D4.4) with potencies 2,600 and 53 times higher than dopamine at dopamine D3 and D2L receptors, respectively. At alpha-adrenergic sites, rotigotine acted as an antagonist on alpha2B receptors. At serotonergic sites, rotigotine had a weak but significant agonistic activity at 5-HT1A receptors and a minor or nonexistent activity at other serotonin receptors. Thus, in respect to PD, rotigotine can be characterized as a specific dopamine receptor agonist with a preference for the D3 receptor over D2 and D1 receptors. In addition, it exhibits interaction with D4 and D5 receptors, the role of which in relation to PD is not clear yet. Among non-dopaminergic sites, rotigotine shows relevant affinity to only 5-HT1A and alpha2B receptors. Further studies are necessary to investigate the contribution of the different receptor subtypes to the efficacy of rotigotine in Parkinson's disease and possible other indications such as restless legs syndrome.
Record name Rotigotine
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Record name ROTIGOTINE
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Color/Form

White to off-white powder

CAS No.

99755-59-6
Record name Rotigotine
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Record name Rotigotine
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Record name 1-Naphthalenol, 5,6,7,8-tetrahydro-6-[propyl[2-(2-thienyl)ethyl]amino]-, (6S)
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Record name ROTIGOTINE
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Synthesis routes and methods I

Procedure details

13.1 kg (63.9 mol) (−)-5-hydroxy-N-n-propyl-2-aminotetralin, 51.6 kg (182 mol) 2-(2-thienyl)ethanol toluenesulfonate, and 4.1 kg (38.6 mol) sodium carbonate (0.6 molar ratio Na2CO3/amine starting material) were mixed in a reactor under a nitrogen atmosphere using xylenes (150 kg) as a solvent with vigorous agitation and heated to a temperature of 120° C. to 125° C. for a period of 32 hours. HPLC analysis of the reaction mixture showed less than 2% of the starting material remaining, and the reaction was halted. The product, (−)-5-hydroxy-2-[N-n-propyl-N-2-(2-thienyl)ethylamino]tetralin, was isolated in the usual manner well known to those skilled in the art without chromatographic purification to yield product that was converted to its hydrochloride salt form, with a yield of 13.2 kg (59%).
Quantity
13.1 kg
Type
reactant
Reaction Step One
Name
2-(2-thienyl)ethanol toluenesulfonate
Quantity
51.6 kg
Type
reactant
Reaction Step One
Quantity
4.1 kg
Type
reactant
Reaction Step One
[Compound]
Name
starting material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
xylenes
Quantity
150 kg
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

700 mg (3.4 mmol) (−)-5-hydroxy-N-n-propyl-2-aminotetralin made by the process described in U.S. Pat. No. 5,382,596, 4.8 g (17 mmol) 2-(2-thienyl)ethanol toluenesulfonate, 216 mg (2 mmol) sodium carbonate (0.6 molar ratio Na2CO3/amine starting material), and 40 mL xylenes (mixture, Aldrich Chemical Co.) were mixed and brought to reflux. The reaction was halted at 24 hours, and worked up in the usual manner well known to those skilled in the art without chromatographic purification to yield the product, (−)-5-hydroxy-2-[N-n-propyl-N-2-(2-thienyl)ethylamino]tetralin, that was converted to its hydrochloride salt form, with a yield of 1 g (84%).
Quantity
700 mg
Type
reactant
Reaction Step One
Name
2-(2-thienyl)ethanol toluenesulfonate
Quantity
4.8 g
Type
reactant
Reaction Step Two
Quantity
216 mg
Type
reactant
Reaction Step Two
[Compound]
Name
xylenes
Quantity
40 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Rotigotine interact with its target and what are the downstream effects?

A1: this compound exerts its therapeutic effect by acting as an agonist at dopamine receptors, specifically exhibiting high affinity for D2 and D3 receptors []. Binding to these receptors mimics the action of dopamine, a neurotransmitter critical for motor control, reward, and motivation. This agonistic action leads to the activation of downstream signaling pathways, primarily involving G proteins.

Q2: What makes this compound's binding profile unique compared to other dopamine agonists?

A2: While this compound binds to D1, D2, and D3 receptors, it demonstrates a higher affinity for D2 and D3 receptors compared to dopamine itself [, ]. This preferential binding profile may contribute to its efficacy and potentially influence its side effect profile compared to other dopamine agonists. Additionally, this compound demonstrates a continuous dopaminergic stimulation due to its transdermal delivery system, which is hypothesized to be advantageous in managing motor fluctuations in PD [].

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C19H29NOS, and its molecular weight is 319.5 g/mol.

Q4: How does the transdermal delivery system of this compound contribute to its efficacy and patient compliance?

A4: The transdermal patch formulation of this compound allows for continuous drug delivery over a 24-hour period, leading to stable plasma concentrations [, ]. This sustained delivery is hypothesized to mimic physiological dopamine release more closely compared to oral formulations, potentially resulting in improved control of motor fluctuations and reduced incidence of dyskinesias []. Additionally, the once-daily application of the patch enhances patient compliance and convenience [].

Q5: What are the common formulation strategies used to enhance the stability, solubility, or bioavailability of this compound?

A5: this compound is highly lipophilic, posing challenges for formulation and bioavailability. Researchers have explored various strategies to overcome these challenges, including:

    Q6: How is this compound absorbed, distributed, metabolized, and excreted in the body?

    A6: this compound administered via the transdermal patch is absorbed through the skin and enters the systemic circulation, bypassing first-pass metabolism []. It is extensively metabolized, primarily via conjugation, with sulfation being the major metabolic pathway [, ]. The parent compound undergoes N-desalkylation to a lesser extent, followed by conjugation. This compound and its metabolites are primarily eliminated in the urine, with less than 1% of the unchanged drug excreted renally [].

    Q7: How do the pharmacokinetics of this compound compare between intravenous and transdermal administration?

    A7: Studies have shown that the plasma concentration-time profiles of unchanged this compound are comparable between intravenous infusion and transdermal patch application []. This finding highlights the ability of the transdermal system to deliver the drug consistently, achieving similar systemic exposure as intravenous administration.

    Q8: How does the continuous delivery of this compound from the transdermal patch affect its pharmacodynamics compared to other dopamine agonists?

    A8: The continuous transdermal delivery of this compound maintains stable plasma levels for 24 hours, potentially leading to more consistent dopaminergic stimulation compared to oral dopamine agonists with shorter half-lives []. This sustained stimulation is hypothesized to be beneficial in reducing motor fluctuations and the risk of dyskinesias associated with pulsatile dopamine receptor activation [, ].

    Q9: What in vitro and in vivo models have been used to study the efficacy of this compound in PD?

    A9: The neuroprotective effects of this compound have been evaluated in vitro using primary mesencephalic cell cultures treated with the complex I inhibitors 1-methyl-4-phenylpyridinium (MPP+) and rotenone []. Results demonstrated a neuroprotective effect of this compound against rotenone-induced cell death, suggesting a potential disease-modifying effect []. In vivo studies in 1-methyl-4-phenyl-1,2,3,6-tetrahydropytidine (MPTP)-treated primates have shown that this compound effectively improves motor function and reduces disability scores []. These models provide valuable insights into the potential mechanisms of action and therapeutic benefits of this compound in PD.

    Q10: What are the key findings from clinical trials investigating the efficacy of this compound in PD?

    A10: Clinical trials have demonstrated the efficacy of this compound transdermal patch in both early and advanced PD [, , , ]. In early PD, this compound monotherapy significantly improved motor function and activities of daily living compared to placebo [, , ]. In advanced PD, this compound as an adjunct to Levodopa effectively reduced "off" time and improved motor symptoms [, , ]. These clinical trials have established the therapeutic value of this compound in managing the motor symptoms of PD across different stages of the disease.

    Q11: What are the key findings from clinical trials investigating the efficacy of this compound in RLS?

    A11: this compound transdermal patch has demonstrated efficacy in treating moderate to severe RLS in clinical trials [, , , ]. Significant improvements in RLS symptom severity, as measured by the International Restless Legs Syndrome Study Group Rating Scale (IRLS) and periodic limb movements in sleep (PLMS), have been reported with this compound compared to placebo [, , , ]. These findings support the use of this compound as a treatment option for individuals with RLS experiencing moderate to severe symptoms.

    Q12: What is the safety profile of this compound based on clinical trials and post-marketing surveillance?

    A12: this compound is generally well-tolerated, with most adverse events being mild to moderate in severity [, ]. The most common adverse events reported in clinical trials are application site reactions, nausea, dizziness, and somnolence [, ]. As with other dopamine agonists, there is a potential risk of impulse control disorders (ICDs) with this compound, although the incidence appears to be similar to other agents in this class [, ].

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